Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-

説明

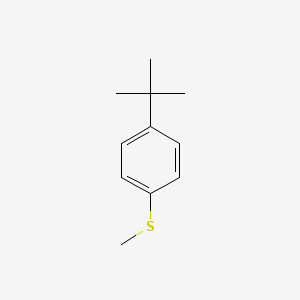

Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group at the 1-position and a methylthio group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. This is followed by the thiolation reaction where a methylthio group is introduced using reagents like methylthiol or dimethyl disulfide under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Types of Reactions:

Oxidation: Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- can undergo oxidation reactions where the methylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Benzene derivatives without the methylthio group.

Substitution: Various substituted benzene derivatives depending on the reagents used.

科学的研究の応用

Chemical Synthesis

Benzene derivatives are crucial in organic synthesis. The compound serves as an intermediate in the production of several chemicals and materials:

- Production of Agrochemicals: It is used in synthesizing herbicides and pesticides due to its effective interaction with various biological pathways. For example, it can be transformed into active ingredients for agricultural applications .

- Polymer Synthesis: The compound is utilized in creating polymers that exhibit specific properties, enhancing material performance in various applications.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects:

- Antimicrobial Properties: Studies have shown that benzene derivatives exhibit antimicrobial activities. For instance, research indicates that p-tert-butylthiophenol can inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents .

- Drug Formulation: Its properties allow it to be incorporated into formulations for topical applications, such as creams and ointments. The compound's stability and compatibility with other ingredients make it suitable for cosmetic formulations .

Environmental Applications

Benzene derivatives are also relevant in environmental science:

- Pollution Monitoring: The compound can be used as a marker for pollution studies due to its stability in various environmental conditions. It helps in assessing the impact of industrial activities on local ecosystems .

- Biodegradation Studies: Research into the biodegradation of benzene derivatives reveals insights into their environmental fate and the potential for bioremediation strategies .

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of p-tert-butylthiophenol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent effect on bacterial growth inhibition.

Case Study 2: Environmental Impact Assessment

In an environmental study focusing on industrial discharge, p-tert-butylthiophenol was identified as a persistent contaminant. Its presence was correlated with adverse effects on local aquatic life, prompting further investigation into remediation techniques.

作用機序

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- involves its interaction with molecular targets through its aromatic ring and substituent groups. The tert-butyl group provides steric hindrance, while the methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and redox reactions.

類似化合物との比較

- Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)-

- Benzene, 1-(1,1-dimethylethyl)-4-(propylthio)-

- Benzene, 1-(1,1-dimethylethyl)-4-(butylthio)-

Comparison: Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs with different alkylthio groups

生物活性

Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-, also known as 4-(methylthio)-1-tert-butylbenzene, is an organic compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing research.

- Chemical Formula : C11H16S

- CAS Number : 7252-86-0

- Molecular Weight : 184.31 g/mol

The biological activity of this compound can be attributed to its interactions with various biomolecules and pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are involved in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory mediators.

- Antioxidant Properties : Studies suggest that it exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells .

- Cellular Effects : It has been reported to modulate cellular signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Anticancer Effects

Research indicates that Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- may possess anticancer properties:

- In vitro Studies : In cell line studies, the compound demonstrated cytotoxic effects against various cancer types by inducing apoptosis (programmed cell death) and inhibiting cell growth .

- Mechanistic Insights : The compound's ability to interfere with metabolic pathways in cancer cells suggests potential use as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

- In Vivo Studies : Animal model studies have shown that it can reduce inflammation markers in conditions such as arthritis and colitis .

- Biochemical Pathways : It appears to downregulate the expression of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with chronic inflammation .

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM over 48 hours. The study concluded that the compound could be a candidate for further development in breast cancer therapies.

-

Case Study on Anti-inflammatory Effects :

- In a model of induced colitis, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups. Histological analysis revealed reduced tissue damage and improved mucosal healing.

Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-:

- Pharmacokinetics : The compound is well absorbed and undergoes extensive metabolism, which may influence its efficacy and safety profile .

- Therapeutic Potential : Given its diverse biological activities, it holds promise for development in therapeutic applications targeting cancer and inflammatory diseases.

特性

IUPAC Name |

1-tert-butyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMLIYFMOVEXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222848 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-86-0 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。